molecular formula C21H16N4O3S B2942214 N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 894997-77-4

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2942214
CAS No.: 894997-77-4
M. Wt: 404.44
InChI Key: NKSSTCAILBIVQU-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetically designed organic compound crafted for exploratory research in medicinal chemistry and oncology. Its structure integrates a 4-methylbenzo[d]thiazole moiety and a pyridine ring, both of which are privileged scaffolds in drug discovery known to contribute to diverse pharmacological activities . The strategic inclusion of a nitro group on the benzamide tether suggests potential as a prodrug, which may require enzymatic reduction for activation, a mechanism observed in other nitroaromatic anti-infective and anti-cancer agents . This compound is of significant interest in cancer research , particularly in the investigation of therapies targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) . Structural analogs featuring benzothiazole cores linked to heteroaromatic systems through benzamide tethers have demonstrated potent EGFR inhibitory activity and promising anti-proliferative effects against a panel of human cancer cell lines, including breast (T47D), prostate (PC3), lung (A549), and colon (HCT116) cancers . The molecular design facilitates potential interactions with key amino acids in the enzyme's active site, making it a valuable chemical tool for mechanistic studies and structure-activity relationship (SAR) analysis . Researchers can utilize this compound as a key intermediate or lead structure in the development of novel molecular hybrids . Its multifunctional architecture allows for further chemical modifications, enabling the synthesis of more complex molecules, such as triazole-linked hybrids, for probing downstream signaling pathways like PI3K/AKT/mTOR .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-4-2-6-18-19(14)23-21(29-18)24(13-15-5-3-11-22-12-15)20(26)16-7-9-17(10-8-16)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSSTCAILBIVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique chemical structure, which includes a benzothiazole ring, a nitro group, and a pyridine moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N4O3SC_{21}H_{16}N_{4}O_{3}S, with a molecular weight of 404.4 g/mol. The presence of the methyl group on the benzothiazole ring and the nitro group enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC21H16N4O3S
Molecular Weight404.4 g/mol
Chemical ClassificationBenzothiazole Derivative
Functional GroupsNitro, Pyridine

1. Antimicrobial Activity

Benzothiazole derivatives have been widely studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. The presence of electron-donating groups in its structure may enhance its binding affinity to microbial targets.

2. Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation has been demonstrated in various cancer cell lines. For instance, structural activity relationship (SAR) studies suggest that modifications in the phenyl ring can lead to increased cytotoxicity against cancer cells, potentially making this compound a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, molecular docking studies have indicated favorable interactions with proteins involved in disease pathways, suggesting that it may act through inhibition or modulation of specific enzymes or receptors.

Case Studies and Research Findings

Several studies have explored the synthesis and biological activity of similar compounds:

  • Antitumor Activity : A related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values lower than established chemotherapeutics like doxorubicin .
  • Antimicrobial Studies : Comparative analysis showed that compounds with similar structures exhibited enhanced antibacterial activity against Gram-positive bacteria, highlighting the potential for this compound to be tested further in this area .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The nitro group at the 4-position of the benzamide distinguishes this compound from analogs with other substituents:

  • Electron-Withdrawing vs. Chloro (Compound 4d, ): 3,4-Dichloro substituents increase lipophilicity but lack the strong electron-withdrawing effect of nitro . Cyano (): A cyano group at the 4-position (4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide) offers moderate electron withdrawal and may influence solubility .

Modifications on the Benzo[d]thiazole Ring

  • Position and Nature of Substituents: 4-Methyl (Target Compound): The methyl group at the 4-position of the benzo[d]thiazole ring likely improves metabolic stability compared to bulkier substituents . 4-Ethoxy (): In N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, the ethoxy group increases steric bulk and may reduce membrane permeability .

Variations in N-Substituents

  • Pyridin-3-ylmethyl (Target Compound) : This substituent provides a basic nitrogen in the pyridine ring, which may enhance interactions with acidic residues in biological targets.
  • Pyridin-2-ylmethyl () : The pyridine nitrogen at the 2-position alters hydrogen-bonding geometry compared to the 3-position .

Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Weight ~409.4 (estimated) 467.6 443.0
Key Substituents 4-Nitro, pyridin-3-ylmethyl 4-Ethoxy, pyridin-2-ylmethyl 4-Cyano, morpholinoethyl
Electronic Effects Strong electron withdrawal Moderate electron withdrawal Moderate electron withdrawal
Solubility Likely low (nitro group) Moderate (sulfonyl group) Improved (morpholine)

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